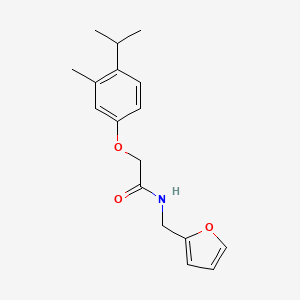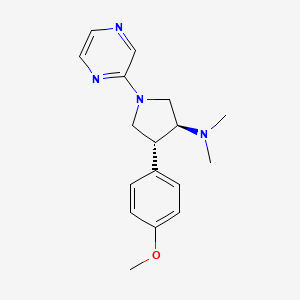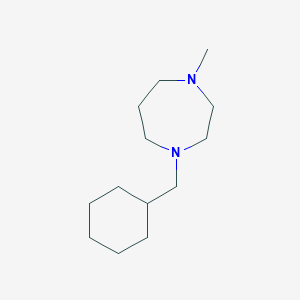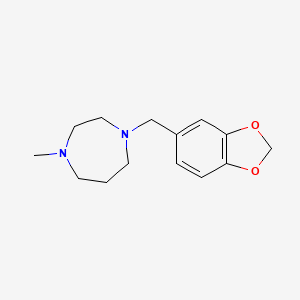![molecular formula C20H21NO3 B5630592 N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5630592.png)
N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide is a complex organic compound that features a furan ring, a cyclohexyl group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide typically involves multiple steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with formaldehyde in the presence of an acid catalyst.
Synthesis of the 1-hydroxycyclohexyl intermediate: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride.
Coupling of intermediates: The furan-2-ylmethyl and 1-hydroxycyclohexyl intermediates are coupled using a palladium-catalyzed cross-coupling reaction to form the ethynyl linkage.
Formation of the benzamide moiety: The final step involves the reaction of the coupled intermediate with 4-aminobenzoyl chloride to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts.
化学反应分析
Types of Reactions
N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The benzamide moiety can be reduced to form an amine derivative.
Substitution: The hydroxyl group on the cyclohexyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexyl derivatives.
科学研究应用
N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
作用机制
The mechanism of action of N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The ethynyl linkage and cyclohexyl group can also play a role in modulating the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(furan-2-ylmethyl)-2-methylbenzamide
- N-(furan-2-ylmethyl)-3,5-dinitro-N-p-tolylbenzamide
- N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide
Uniqueness
N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide is unique due to the presence of the ethynyl linkage and the hydroxyl group on the cyclohexyl ring. These features can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(21-15-18-5-4-14-24-18)17-8-6-16(7-9-17)10-13-20(23)11-2-1-3-12-20/h4-9,14,23H,1-3,11-12,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDONUEKACKWSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B5630509.png)
![N-[(3S*,4R*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5630511.png)
![2-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5630518.png)

![{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5630523.png)
![1-(3-chloro-4-methoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5630531.png)

![2-methyl-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrido[2,3-d]pyrimidine](/img/structure/B5630540.png)
![1-[(4-Ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5630548.png)

![3-fluoro-2-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5630569.png)
![(1S,5R)-3-[3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5630583.png)

![N-{[1-(4-methylpiperazin-1-yl)cyclopentyl]methyl}pyrimidin-4-amine](/img/structure/B5630596.png)
